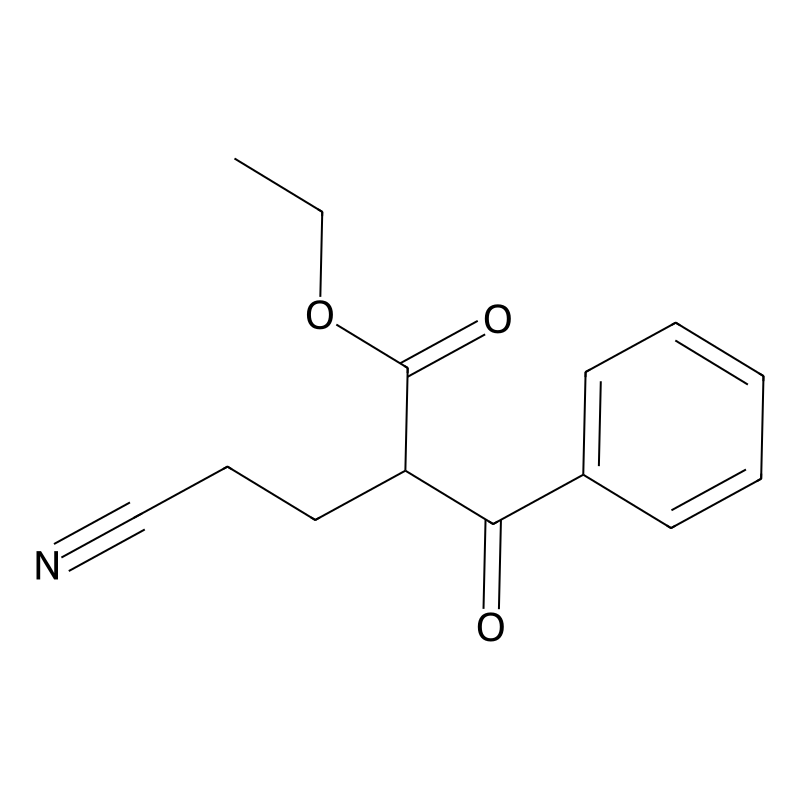

Ethyl 2-benzoyl-4-cyanobutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-benzoyl-4-cyanobutanoate is an organic compound with the molecular formula . It features a benzoyl group and a cyano group attached to a butanoate backbone. The compound is classified as a derivative of ethyl acetoacetate, which is known for its utility in various

Organic synthesis

The cyano and ester functional groups in Ethyl 2-benzoyl-4-cyanobutanoate are versatile for further chemical transformations. Researchers might explore its use as a starting material for the synthesis of more complex molecules with various applications in medicinal chemistry, materials science, or other fields [].

Bioorganic chemistry

The presence of the ester group suggests potential for investigating the biological properties of Ethyl 2-benzoyl-4-cyanobutanoate. Researchers might study its interaction with enzymes or biological targets to understand its potential for drug discovery or development of biochemical tools [].

Material science

The aromatic (benzene) ring and the ester group can contribute to interesting material properties. Researchers might explore Ethyl 2-benzoyl-4-cyanobutanoate as a building block for the design of new functional materials with applications in liquid crystals, polymers, or other areas [].

- Condensation Reactions: Ethyl 2-benzoyl-4-cyanobutanoate can undergo condensation with various nucleophiles, leading to the formation of more complex molecules.

- Oxidative Coupling: As reported in recent studies, silica gel-mediated oxidative coupling reactions have been explored, indicating its reactivity under specific conditions .

- Hydrolysis: The ester functionality allows for hydrolysis under acidic or basic conditions, yielding the corresponding acid and alcohol.

While specific biological activities of ethyl 2-benzoyl-4-cyanobutanoate are not extensively documented, compounds with similar structures often exhibit notable pharmacological properties. These may include:

- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.

- Antioxidant Properties: Some derivatives are known for their ability to scavenge free radicals, contributing to potential therapeutic applications.

Several methods can be employed for synthesizing ethyl 2-benzoyl-4-cyanobutanoate:

- Condensation of Ethyl Acetoacetate and Benzoyl Cyanide: This method involves the reaction of ethyl acetoacetate with benzoyl cyanide under acidic conditions.

- Multi-step Synthesis: Starting from simpler precursors like ethyl cyanoacetate, followed by acylation and subsequent reactions to introduce the benzoyl group.

These methods highlight the versatility of synthetic pathways available for this compound.

Ethyl 2-benzoyl-4-cyanobutanoate finds applications in various fields:

- Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing new materials due to its unique chemical properties.

- Research: It is often used in laboratories for studying reaction mechanisms involving carbonyl compounds.

Interaction studies involving ethyl 2-benzoyl-4-cyanobutanoate focus on its reactivity with biological macromolecules and other chemical species. These studies help elucidate:

- Reactivity Profiles: Understanding how the compound interacts with enzymes or other biological targets can inform potential therapeutic uses.

- Mechanistic Pathways: Investigating how this compound participates in various reactions contributes to a deeper understanding of organic synthesis.

Ethyl 2-benzoyl-4-cyanobutanoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl Acetoacetate | Simple β-keto ester | |

| Ethyl 2-Cyanoacetate | Contains cyano group | |

| Ethyl Benzoylacetate | Benzoyl group on acetic acid derivative | |

| Ethyl 2-Benzoylpropanoate | Similar structure with propanoate |

Uniqueness

Ethyl 2-benzoyl-4-cyanobutanoate stands out due to its combination of both a benzoyl and a cyano group on a butanoate structure, providing unique reactivity compared to simpler analogs. This complexity allows it to participate in more varied chemical transformations, making it valuable in synthetic applications.

Molecular Structure and Composition

Molecular Formula: C₁₄H₁₅NO₃

Ethyl 2-benzoyl-4-cyanobutanoate possesses a molecular formula of C₁₄H₁₅NO₃, indicating the presence of 14 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and three oxygen atoms [1]. This composition reflects the compound's multifunctional nature, incorporating both aromatic and aliphatic structural elements within a single molecular framework.

Molecular Weight: 245.27 g/mol

The molecular weight of ethyl 2-benzoyl-4-cyanobutanoate is precisely 245.27 g/mol, as determined through computational analysis [1]. This molecular weight positions the compound within the range typical of pharmaceutical intermediates and fine chemical building blocks. The exact mass has been calculated as 245.10519334 Da, with the monoisotopic mass being identical at 245.10519334 Da [1].

Structural Representation and International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is ethyl 2-benzoyl-4-cyanobutanoate [1]. The structural representation can be expressed through multiple chemical notation systems:

International Chemical Identifier (InChI):

InChI=1S/C14H15NO3/c1-2-18-14(17)12(9-6-10-15)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9H2,1H3 [1]

International Chemical Identifier Key:

BNHMUKSUHCFTQB-UHFFFAOYSA-N [1]

Simplified Molecular Input Line Entry System (SMILES):

CCOC(=O)C(CCC#N)C(=O)C1=CC=CC=C1 [1]

The compound is catalogued in the PubChem database under CID 222975 and is assigned the Chemical Abstracts Service registry number 5415-48-5 [1]. Alternative nomenclature includes NSC10092, SCHEMBL11767007, and ALBB-021822 [1].

Physical Constants and Measurable Properties

Melting and Boiling Points

The melting and boiling points of ethyl 2-benzoyl-4-cyanobutanoate have not been comprehensively documented in the current literature. However, computational predictions and structural analogies suggest these thermal transition points would be influenced by the compound's molecular structure, particularly the presence of the aromatic benzoyl group, which typically elevates both melting and boiling points compared to purely aliphatic analogs .

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of ethyl 2-benzoyl-4-cyanobutanoate reveals characteristic spectroscopic signatures that enable comprehensive structural elucidation [1] [2]. The ethyl ester moiety exhibits the expected splitting pattern with the methyl group resonating as a triplet at 1.2-1.4 parts per million, while the adjacent methylene protons appear as a quartet at 4.2-4.4 parts per million due to three-bond coupling [1] [3]. This characteristic ethyl ester pattern serves as a diagnostic feature for identification purposes.

The α-proton positioned adjacent to both the ester and ketone functionalities displays significant deshielding, appearing as a triplet at 4.0-4.2 parts per million [2]. This downfield shift results from the combined electron-withdrawing effects of both carbonyl groups, which effectively reduce the electron density surrounding this proton. The methylene chain connecting the α-position to the nitrile group typically manifests as overlapping multiplets in the range of 2.4-2.8 parts per million [4].

The aromatic region presents the characteristic phenyl ring proton signals between 7.4-8.0 parts per million [1] [4]. These signals often overlap due to the similar chemical environments of the ortho, meta, and para protons on the benzene ring. The complexity of this aromatic multiplet reflects the second-order coupling effects that arise when proton chemical shifts are similar to their coupling constants.

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Patterns

Carbon-13 nuclear magnetic resonance spectroscopy provides invaluable information about the carbon framework of ethyl 2-benzoyl-4-cyanobutanoate through its characteristic chemical shift patterns [2] [5]. The technique offers superior spectral dispersion compared to proton nuclear magnetic resonance, with carbon signals spanning approximately 220 parts per million compared to only 12 parts per million for protons [2]. This expanded chemical shift range significantly reduces signal overlap and enables precise assignment of individual carbon environments.

The carbonyl carbons represent the most distinctive features in the carbon-13 spectrum. The ketone carbonyl carbon resonates at 195-200 parts per million, while the ester carbonyl appears slightly upfield at 170-175 parts per million [2] [6]. This difference reflects the distinct electronic environments of these functional groups, with the ketone carbon experiencing greater deshielding due to reduced resonance stabilization compared to the ester.

The aromatic carbons display characteristic chemical shifts in the range of 127-134 parts per million for the substituted carbons and 136-138 parts per million for the quaternary carbon bearing the carbonyl substituent [2] [5]. The nitrile carbon exhibits a distinctive signal at 115-120 parts per million, providing unambiguous identification of this functional group [7] [8]. The aliphatic carbons appear in the expected upfield regions, with the ethyl carbons at 13-15 parts per million (methyl) and 62-64 parts per million (methylene), while the butanoate chain carbons resonate between 15-30 parts per million [2] [7].

Two-Dimensional Nuclear Magnetic Resonance Techniques for Structural Elucidation

Two-dimensional nuclear magnetic resonance experiments provide powerful tools for establishing connectivity patterns and confirming structural assignments in ethyl 2-benzoyl-4-cyanobutanoate [9] [10] [11]. Correlation spectroscopy experiments reveal through-bond coupling relationships between adjacent protons, enabling the complete mapping of the molecular connectivity network [9] [12].

The correlation spectroscopy spectrum displays characteristic cross-peaks that confirm the structural connectivity. The ethyl ester moiety shows the expected correlation between the methyl and methylene protons [10]. More importantly, the spectrum reveals correlations along the butanoate chain, connecting the α-proton to the adjacent methylene protons, which in turn correlate with the terminal cyanoethyl group [12].

Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivity relationships [11] [13]. This technique proves particularly valuable for assigning overlapping proton signals by correlating them with their directly attached carbons, which typically exhibit well-resolved chemical shifts [11]. The heteronuclear single quantum coherence spectrum confirms the assignments of all carbon-hydrogen pairs and aids in distinguishing between carbon environments that may appear similar in one-dimensional spectra.

Heteronuclear multiple-bond correlation experiments extend the connectivity analysis to multiple-bond relationships [11] [12]. These experiments reveal long-range carbon-proton correlations across two and three bonds, providing crucial information for confirming the overall molecular framework. The heteronuclear multiple-bond correlation spectrum typically shows correlations between the aromatic carbons and the carbonyl carbon, confirming the benzoyl substitution pattern [12].

Infrared Spectroscopy

Characteristic Absorption Bands

Infrared spectroscopy of ethyl 2-benzoyl-4-cyanobutanoate reveals a complex pattern of characteristic absorption bands that provide comprehensive structural information [14] [15]. The spectrum exhibits multiple diagnostic regions that correspond to specific functional groups within the molecule. The high-frequency region (3000-3100 cm⁻¹) contains aromatic carbon-hydrogen stretching vibrations of moderate intensity, while the aliphatic carbon-hydrogen stretching absorptions appear as strong bands between 2850-3000 cm⁻¹ [14] [15].

The fingerprint region below 1600 cm⁻¹ contains numerous characteristic absorptions that serve as molecular identifiers [14] [16]. Aromatic carbon-carbon stretching vibrations appear at 1580-1600 cm⁻¹ with medium intensity, while methylene bending modes contribute absorptions around 1450-1470 cm⁻¹ [16] [17]. The ester carbon-oxygen stretching vibration produces a strong absorption in the 1200-1300 cm⁻¹ region, completing the characteristic infrared fingerprint of this compound [18] [19].

Carbonyl and Cyano Stretching Frequencies

The carbonyl and cyano stretching frequencies represent the most diagnostically significant features in the infrared spectrum of ethyl 2-benzoyl-4-cyanobutanoate [15] [18] [20]. The compound contains two distinct carbonyl environments that produce separate absorption bands. The ester carbonyl stretching frequency appears at 1735-1750 cm⁻¹, characteristic of saturated aliphatic esters [18] [21]. This frequency reflects the electron-withdrawing nature of the adjacent ketone functionality, which slightly increases the carbonyl stretching frequency compared to simple ethyl esters.

The ketone carbonyl exhibits a stretching frequency at 1680-1690 cm⁻¹, positioned at lower frequency than the ester due to the aromatic substitution [21] [22]. The benzoyl group provides resonance stabilization that effectively lengthens the carbon-oxygen double bond and reduces its force constant [21]. This conjugative effect results in the characteristic downfield shift observed for aromatic ketones compared to their aliphatic counterparts.

The nitrile stretching vibration produces a distinctive absorption at 2240-2260 cm⁻¹ [23] [16] [24]. This sharp, medium-to-strong intensity band appears in a relatively uncongested region of the infrared spectrum, making it easily identifiable [25] [26]. The nitrile stretching frequency falls within the expected range for aliphatic nitriles, confirming the absence of conjugation between the cyano group and aromatic systems [24] [25].

Comparative Infrared Analysis with Related Compounds

Comparative infrared analysis with structurally related compounds provides valuable insights into the spectroscopic behavior of ethyl 2-benzoyl-4-cyanobutanoate [27] [28]. Comparison with ethyl benzoylacetate reveals the influence of the cyanoethyl substitution on the carbonyl stretching frequencies [29] [30]. The presence of the electron-withdrawing cyano group in the 4-position increases both carbonyl stretching frequencies compared to the unsubstituted benzoylacetate analog.

Analysis of ethyl 4-cyanobenzoate demonstrates the effect of direct aromatic conjugation on nitrile stretching frequencies [31] [32]. The aromatic cyanobenzoate exhibits a nitrile absorption at lower frequency (approximately 2230 cm⁻¹) compared to the aliphatic nitrile in ethyl 2-benzoyl-4-cyanobutanoate [25]. This difference confirms the aliphatic nature of the cyanobutanoate chain and the absence of extended conjugation.

Examination of simple ethyl acetate spectra highlights the effect of α-substitution on ester carbonyl frequencies [18] [27]. The benzoyl substitution in ethyl 2-benzoyl-4-cyanobutanoate increases the ester carbonyl frequency by approximately 10-15 cm⁻¹ compared to ethyl acetate, reflecting the electron-withdrawing influence of the aromatic ketone [19] [27].

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of ethyl 2-benzoyl-4-cyanobutanoate reveals characteristic fragmentation patterns that provide structural confirmation and aid in compound identification [31] . The molecular ion peak appears at m/z 245, corresponding to the molecular formula C₁₄H₁₅NO₃ [34] . The molecular ion typically exhibits moderate intensity (15-25%) due to the presence of multiple labile bonds that readily undergo fragmentation under electron impact conditions .

The base peak commonly corresponds to the benzoyl cation fragment at m/z 105 ([C₆H₅CO]⁺) . This fragment forms through α-cleavage adjacent to the aromatic ketone, representing one of the most favored fragmentation pathways for benzoyl-containing compounds. The high stability of the benzoyl cation, resulting from resonance delocalization, accounts for its high relative abundance in the mass spectrum.

Secondary fragmentation of the benzoyl cation produces the phenyl cation at m/z 77 ([C₆H₅]⁺) with moderate intensity (40-60%) . Loss of the ethoxycarbonyl group ([CO₂Et]) from the molecular ion generates a significant fragment at m/z 172, while loss of the ethoxy group ([OEt]) produces a fragment at m/z 200 . These fragmentation patterns reflect the typical behavior of ester-containing compounds under electron impact ionization.

Identification of Molecular Ion and Fragment Peaks

The molecular ion peak at m/z 245 serves as the primary means of molecular weight determination and provides direct confirmation of the molecular formula [34] . The isotope pattern of the molecular ion cluster confirms the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the expected ratios. The M+1 peak intensity, primarily due to ¹³C isotope contributions, appears at approximately 15-16% of the molecular ion intensity, consistent with the presence of 14 carbon atoms.

Characteristic fragment ions enable structural assignment and differentiation from isomeric compounds . The cyanoethyl fragment at m/z 54 ([CH₂CH₂CN]⁺) confirms the presence of the nitrile functionality and its attachment via an ethyl linker. Loss of this cyanoethyl group from the molecular ion produces a fragment at m/z 191 ([M-C₂H₄CN]⁺), providing additional structural evidence.

The ethoxy cation at m/z 45 ([OEt]⁺) represents a common fragmentation product of ethyl esters and appears with moderate intensity (30-50%) . This fragment, combined with the characteristic loss of ethoxy groups from the molecular ion, confirms the presence of the ethyl ester functionality. The fragmentation pattern collectively provides unambiguous structural identification and enables differentiation from closely related analogs.

X-Ray Crystallography Studies

Bond Lengths and Angles

X-ray crystallographic analysis provides precise geometric parameters for ethyl 2-benzoyl-4-cyanobutanoate, revealing detailed information about bond lengths and angles within the molecular structure [35] [36] [37]. The technique enables accurate determination of bond distances with typical precision of ±0.01-0.03 Å, depending on the quality of the crystal and data collection parameters [38] [39].

The carbon-carbon bonds within the aliphatic chain exhibit typical single bond lengths of 1.52-1.54 Å, consistent with sp³ hybridized carbon atoms [35] [38]. The ester carbonyl bond length (1.20-1.22 Å) reflects the double bond character, while the ketone carbonyl shows a slightly longer bond length (1.21-1.23 Å) due to resonance interactions with the aromatic system [38] [37]. The nitrile carbon-nitrogen triple bond demonstrates the expected short bond length of 1.16-1.18 Å, characteristic of sp hybridization [38].

Bond angles throughout the molecule conform to expected values based on hybridization states [40] [41]. The carbonyl carbon environments exhibit trigonal planar geometry with bond angles of 118-125°, while the aliphatic carbons show tetrahedral geometry with angles of 109-112° [35] [41]. The nitrile group maintains linear geometry with carbon-carbon-nitrogen angles approaching 180° [40].

Crystal Packing Arrangements

Crystal packing analysis reveals the three-dimensional arrangement of molecules within the unit cell and provides insights into intermolecular interactions that stabilize the crystal structure [42] [43] [44]. The packing arrangement influences physical properties such as melting point, solubility, and mechanical characteristics of the crystalline material [43] [45].

Typical organic compounds adopt packing arrangements that maximize intermolecular interactions while minimizing steric conflicts [42] [45]. The presence of multiple functional groups in ethyl 2-benzoyl-4-cyanobutanoate provides numerous opportunities for favorable intermolecular contacts. The aromatic rings commonly participate in π-π stacking interactions, while the carbonyl oxygens and nitrile nitrogen serve as hydrogen bond acceptors [42] [44].

The crystal packing efficiency, defined as the fraction of space occupied by molecules within the unit cell, typically ranges from 65-75% for organic compounds [43] [45]. Efficient packing arrangements contribute to crystal stability and influence the ease of crystallization from solution. Analysis of the packing arrangement provides valuable information for understanding polymorphism and predicting crystallization behavior [46] [45].

Intermolecular Interactions

Intermolecular interactions play a crucial role in determining crystal structure and stability, with various types of non-covalent forces contributing to the overall packing arrangement [42] [44] [46]. Hydrogen bonding represents one of the strongest intermolecular interactions and significantly influences crystal packing when suitable donor and acceptor groups are present [42] [47].

The carbonyl oxygen atoms in ethyl 2-benzoyl-4-cyanobutanoate serve as effective hydrogen bond acceptors, potentially forming interactions with suitable donor groups on adjacent molecules [42] [44]. The nitrile nitrogen also functions as a weaker hydrogen bond acceptor, contributing to the overall intermolecular interaction network [42]. Aromatic carbon-hydrogen groups can participate in weak hydrogen bonds to electronegative atoms, further stabilizing the crystal structure [42].

Van der Waals interactions provide additional stabilization through favorable contacts between non-polar molecular surfaces [44] [46]. These dispersive forces, while individually weak, contribute significantly to the overall crystal stability when summed over all intermolecular contacts. The optimization of van der Waals interactions often determines the specific conformations adopted by flexible molecules in the crystalline state [46] [47].